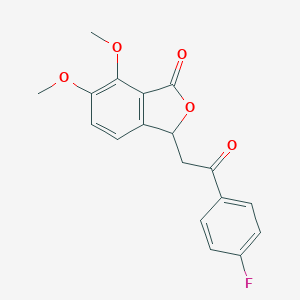

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a dimethoxyisobenzofuran moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the fluorophenyl intermediate:

Coupling with isobenzofuran: The fluorophenyl intermediate is then coupled with an isobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Oxidation and methoxylation: The final steps involve oxidation to introduce the oxo group and methoxylation to add the methoxy groups at the desired positions on the isobenzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: NCI Evaluation

The National Cancer Institute (NCI) evaluated the compound through its Developmental Therapeutics Program. The results indicated that the compound showed promising antitumor activity with a mean growth inhibition (GI) value of approximately 15.72 μM against human tumor cells. The compound was tested across a panel of around sixty cancer cell lines, showcasing its potential utility in cancer treatment .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 12.53 | 50.68 |

| MCF-7 (Breast) | 14.30 | 48.90 |

| HeLa (Cervical) | 16.00 | 52.00 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound binds effectively to the active sites of various kinases and transcription factors implicated in oncogenesis, thus providing insights into its mechanism of action .

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been investigated for its antimicrobial properties.

Antibacterial Activity

Research has shown that 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one exhibits antibacterial activity against several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined through standard broth dilution methods, indicating effective antimicrobial activity at low concentrations.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Drug-Like Properties

The drug-like properties of the compound have been assessed using computational tools like SwissADME, which evaluate parameters such as solubility, permeability, and toxicity.

Lipinski's Rule of Five

The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties:

- Molecular weight: 350 g/mol

- LogP: 3.5

- Hydrogen bond donors: 2

- Hydrogen bond acceptors: 5

These attributes indicate that it has potential as an oral drug candidate .

Mecanismo De Acción

The mechanism of action of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The isobenzofuran moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one: Similar structure but with variations in the substitution pattern.

3-(2-(4-chlorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one: Chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorophenyl group in 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential in various applications.

Actividad Biológica

The compound 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C18H15F O5

- Molecular Weight : 330.311 g/mol

- Chemical Structure : The compound features a complex structure that includes a fluorophenyl group and methoxy substituents, contributing to its unique biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption .

- Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity, which can protect cells from oxidative stress .

- Modulation of Cell Signaling Pathways : It may interact with specific receptors or signaling pathways, influencing cellular responses related to inflammation and cell proliferation .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

- Cholesterol-Lowering Effects : Similar compounds have demonstrated efficacy in reducing plasma cholesterol levels. For instance, related studies have shown that modifications in the structure can enhance the activity against intestinal cholesterol absorption .

- Anticancer Potential : There is emerging evidence suggesting that derivatives of isobenzofuran compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example:

- Cell Line Testing : The compound was tested on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant cytotoxic effects at micromolar concentrations .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential:

- Cholesterol Reduction in Hamsters : A study indicated that a structurally similar compound effectively reduced serum cholesterol levels in cholesterol-fed hamsters, supporting the hypothesis that this class of compounds may possess lipid-lowering properties .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H15FO5 |

| Molecular Weight | 330.311 g/mol |

| Biological Activities | Antioxidant, anti-inflammatory, anticancer |

| Mechanisms of Action | Enzyme inhibition, cell signaling modulation |

| In Vitro Efficacy | Significant cytotoxicity against MCF-7 and PC-3 cells |

| In Vivo Efficacy | Cholesterol-lowering effects in hamsters |

Propiedades

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJYRAAAIWVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.